CEFIXIME

Description

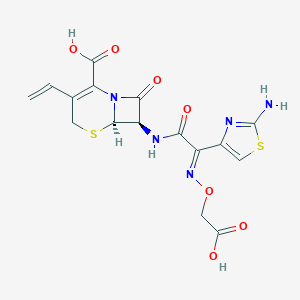

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9+/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBVVJOGVLARMR-VINNURBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97164-56-2, 79350-37-1 | |

| Record name | Cefixime anhydrous, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097164562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFIXIME ANHYDROUS, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7RWT9J78O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cefixime's Mechanism of Action: A Technical Guide to the Inhibition of Bacterial Cell Wall Synthesis

Executive Summary

Cefixime is an orally active, third-generation cephalosporin (B10832234) antibiotic that exerts its bactericidal effect by targeting and inhibiting the synthesis of the bacterial cell wall.[1][2] This mechanism is centered on the covalent inactivation of essential enzymes known as Penicillin-Binding Proteins (PBPs), which are responsible for the final steps of peptidoglycan assembly.[2][3] By disrupting this crucial pathway, this compound compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.[3] This technical guide provides an in-depth examination of this mechanism, supported by quantitative data, detailed experimental protocols, and process visualizations for researchers, scientists, and drug development professionals.

The Molecular Mechanism of this compound

The efficacy of this compound and other β-lactam antibiotics stems from their ability to interfere with the biosynthesis of peptidoglycan, a polymer essential for maintaining the shape and osmotic stability of the bacterial cell.[3][4]

Overview of Peptidoglycan Synthesis

The construction of the peptidoglycan layer is a multi-stage process that traverses three cellular compartments: the cytoplasm, the cell membrane, and the periplasmic space (in Gram-negative bacteria) or the outer cell surface (in Gram-positive bacteria).[5][6]

-

Cytoplasmic Stage: Synthesis begins in the cytoplasm with the creation of nucleotide precursors, UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid (UDP-MurNAc). A pentapeptide chain is then added to UDP-MurNAc.[6][7]

-

Membrane Stage: The UDP-MurNAc-pentapeptide precursor is transferred to a lipid carrier in the cell membrane, forming Lipid I. UDP-GlcNAc is then added to create Lipid II.[6] This Lipid II complex is subsequently "flipped" across the cell membrane to the periplasmic face.[6]

-

Periplasmic Stage: The final and critical steps occur outside the cytoplasm. Glycosyltransferase enzymes polymerize the disaccharide-pentapeptide units from Lipid II into long glycan chains.[4] Concurrently, transpeptidase enzymes (which are the primary PBPs) catalyze the cross-linking of the pentapeptide side chains of adjacent glycan strands.[8] This cross-linking creates a rigid, mesh-like peptidoglycan sacculus that encases the bacterium.

References

- 1. This compound | C16H15N5O7S2 | CID 5362065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]

- 5. microbenotes.com [microbenotes.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. resources.biomol.com [resources.biomol.com]

A Technical Guide to the Synthesis and Purification of Cefixime for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification protocols for Cefixime, a third-generation oral cephalosporin (B10832234) antibiotic. The following sections detail various synthetic routes and purification strategies suitable for a research setting, with a focus on methodologies, quantitative data, and visual workflows to aid in experimental design and execution.

Synthesis of this compound

The synthesis of this compound primarily involves the acylation of the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) nucleus with an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-(carboxymethoxyimino)acetic acid side chain. Various methods have been developed to activate the side chain and to perform the coupling reaction, each with its own advantages in terms of yield, purity, and operational simplicity.

Method 1: Synthesis via Acylation with an Activated Side Chain Ester

A common and effective method for this compound synthesis involves the reaction of 7-AVCA with an activated ester of the this compound side chain, such as a 2-mercaptobenzothiazolyl ester or a phosphine (B1218219) active ester. This is typically followed by the hydrolysis of the resulting ester intermediate to yield this compound.

Experimental Protocol:

-

Acylation: 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) and an activated this compound side chain ester (e.g., 2-mercapto-1,3-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-(methoxycarbonyl)-methoxyimino acetate) are reacted in a mixture of an organic solvent, such as tetrahydrofuran (B95107) (THF), and water.[1] The reaction is carried out in the presence of a base, like triethylamine (B128534), to facilitate the coupling.[1][2] The temperature is typically maintained at a low level, for instance, around 4°C, to minimize side reactions.[1]

-

Work-up and Extraction: After the reaction is complete, the mixture is often filtered, and the organic and aqueous layers are separated. The aqueous layer, containing the triethylamine salt of the this compound methyl ester, is washed with an organic solvent like ethyl acetate (B1210297) to remove impurities.[1][3]

-

Hydrolysis: The aqueous solution of the this compound methyl ester is then subjected to alkaline hydrolysis. This is achieved by adding a solution of a base, such as sodium hydroxide (B78521), while keeping the temperature low (e.g., 0-15°C) to prevent degradation of the β-lactam ring.[3][4][5] The progress of the hydrolysis is monitored by HPLC until the intermediate ester is consumed.[4]

-

Purification and Isolation: Following hydrolysis, the pH of the reaction mixture is adjusted to around 4.5-6.0 with an acid, such as hydrochloric acid.[5][6] The solution may then be treated with activated carbon for decolorization.[5][6] Finally, the pH is lowered to approximately 2.0-2.6 to precipitate this compound, which is then isolated by filtration, washed, and dried.[4][5][6]

Quantitative Data for Synthesis Method 1

| Parameter | Value | Reference |

| Molar Ratio (7-AVCA : Side Chain Ester) | Varied to optimize yield | [7] |

| Reaction Temperature (Acylation) | 4°C | [1] |

| Reaction Temperature (Hydrolysis) | 0-15°C | [3][4][5] |

| Final pH for Precipitation | 2.0-2.6 | [4][5][6] |

| Purity (HPLC) | >99% | [8] |

| Overall Yield | ~80% | [8] |

Synthesis Workflow: Acylation with Activated Ester

Caption: Synthesis of this compound via Acylation and Hydrolysis.

Method 2: One-Pot Synthesis

More recent developments have focused on creating more streamlined, "one-pot" synthesis methods to improve efficiency and reduce waste. These methods often involve the in-situ generation of the active intermediate.

Experimental Protocol:

-

Intermediate Formation: An aminothiazole acetoxamic acid analog and a coupling reagent are reacted in a suitable organic solvent like dichloromethane (B109758) at room temperature to form an active intermediate in situ.[9]

-

Nucleophilic Substitution: 7-AVNA (a derivative of 7-AVCA) is then added to the reaction mixture. The reaction proceeds at room temperature until the intermediate is fully consumed.[9]

-

Purification: The reaction mixture is concentrated, and the crude product is purified by silica (B1680970) gel column chromatography to yield pure this compound.[9]

Quantitative Data for Synthesis Method 2

| Solvent | Yield | Purity (HPLC) | Reference |

| Dichloromethane | 94.0% | 99.4% | [9] |

| Tetrahydrofuran | 83.4% | 99.0% | [9] |

| Toluene | 86.8% | 98.9% | [9] |

Synthesis Workflow: One-Pot Method

Caption: One-Pot Synthesis of this compound.

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, by-products, and other impurities to meet the stringent requirements for pharmaceutical use. The most common method for purification is crystallization.

Crystallization-Based Purification

Crystallization is a widely used technique for purifying this compound, often yielding the trihydrate form. The process is highly dependent on factors such as pH, temperature, and solvent system.

Experimental Protocol:

-

Dissolution: Crude this compound is dissolved in an aqueous solution, often by forming a salt at a specific pH. For instance, this compound can be dissolved in water by adjusting the pH with a base like sodium hydroxide to form a soluble salt.[5][10]

-

Decolorization: The solution is typically treated with activated carbon to remove colored impurities.[5][6] The addition of chelating agents like EDTA can also be employed to sequester metal ions.[3][5]

-

Precipitation/Crystallization: The pH of the filtrate is carefully adjusted with an acid (e.g., hydrochloric acid) to a range of 2.0 to 3.5 to induce crystallization.[3][5][6] The temperature during this step is often controlled, for example, by cooling to 0-5°C, to maximize the yield of the crystalline product.[3][5] The rate of acid addition and the final pH are critical parameters that influence crystal size and purity.[10][11][12]

-

Isolation and Drying: The resulting crystals are collected by filtration, washed with cold water, and then dried under vacuum at a controlled temperature (e.g., below 35°C) to obtain pure this compound trihydrate.[13]

Quantitative Data for Crystallization Purification

| Parameter | Value/Condition | Reference |

| Dissolution pH | Alkaline (e.g., with NaOH) | [5] |

| Decolorizing Agent | Activated Carbon | [5][6] |

| Crystallization pH | 2.0 - 3.5 | [3][5][6] |

| Crystallization Temperature | 0 - 5°C | [3][5] |

| Final Product Form | This compound Trihydrate | [3][5] |

| Purity Achieved | >99.5% | [5][13] |

Purification Workflow: Crystallization

Caption: Purification of this compound by Crystallization.

Chromatographic Purification

For research settings requiring very high purity or for the isolation of small quantities of this compound and its impurities, High-Performance Liquid Chromatography (HPLC) is an invaluable tool.

Experimental Protocol:

-

Method: Reversed-phase HPLC is a common method for the analysis and purification of this compound.[14][15][16]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with formic acid or a phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) is employed.[15][16] The exact composition can be optimized to achieve the desired separation.

-

Detection: UV detection is commonly used, with a wavelength set to around 254 nm or 289 nm.[17][18]

This method is particularly useful for analytical purposes, such as determining the purity of a synthesized batch and for stability-indicating assays.[15][16] While scalable for preparative separations, it is generally more resource-intensive than crystallization for large-scale purification.[14]

This guide provides a foundational understanding of the key synthesis and purification protocols for this compound in a research context. Researchers are encouraged to consult the cited literature for more detailed information and to adapt these methods to their specific laboratory conditions and research goals.

References

- 1. Process For the Preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN101319246B - Process for preparing this compound - Google Patents [patents.google.com]

- 3. US7705142B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. CN104193765A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. CN101319246A - Process for preparing this compound - Google Patents [patents.google.com]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN102268018A - Crystallization method of this compound - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. CN102516262A - Method for crystallizing this compound trihydrate - Google Patents [patents.google.com]

- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. mdpi.com [mdpi.com]

- 16. Determination of this compound by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

- 18. scielo.br [scielo.br]

An In-depth Technical Guide to the Degradation Pathways and Byproduct Analysis of Cefixime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of cefixime, a third-generation cephalosporin (B10832234) antibiotic. An understanding of its stability and degradation profile is critical for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This document details the chemical breakdown of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis. It also presents a thorough analysis of the degradation byproducts, supported by quantitative data, detailed experimental protocols, and visual representations of the degradation pathways and analytical workflows.

Core Degradation Pathways of this compound

This compound is susceptible to degradation through several mechanisms, primarily involving the cleavage of the β-lactam ring, which is essential for its antibacterial activity. The principal degradation pathways are hydrolysis (in acidic, basic, and neutral conditions), oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this compound, with the rate being significantly influenced by pH.

-

Acidic Hydrolysis: Under acidic conditions, this compound degradation is slower compared to alkaline conditions. The primary degradation pathway involves the intramolecular cyclization between the 2-carboxyl and 3-vinyl groups, leading to the formation of three different lactones.[1] Around 25% degradation has been observed when heated with 0.01 M HCl at 80°C for 2.5 hours, with complete degradation in 0.1 M HCl at 80°C after 7 hours.[2]

-

Alkaline Hydrolysis: this compound is highly sensitive to alkaline conditions. The degradation is rapid and primarily involves the cleavage of the β-lactam ring, leading to the formation of a β-lactam ring-opened product and a 7-epimer.[1] More than 98% of the drug degrades within 30 minutes when heated with 0.1N sodium hydroxide (B78521) at 80°C.[3] In milder conditions, such as 0.01N sodium hydroxide at 80°C, approximately 60% degradation occurs in 8 hours.[3]

-

Neutral Hydrolysis: In neutral conditions, the degradation of this compound can lead to the formation of an aldehyde derivative involving the 7-acyl moiety.[1] The rate of hydrolysis is very slow at a pH range of 4-7.[1]

Oxidative Degradation

This compound is susceptible to oxidative degradation. Studies have shown that treatment with hydrogen peroxide (H₂O₂) leads to significant degradation. The degradation is rapid, with 25% of the drug degrading when left at 25°C with 1% H₂O₂ for 3.5 hours.[2] The degradation is even faster at elevated temperatures.[2] The primary site of oxidation is the sulfur atom in the dihydrothiazine ring, which can be oxidized to a sulfoxide.

Photolytic Degradation

This compound is unstable when exposed to light. Both sunlight and UV light can induce degradation. The degradation is more significant in solution than in the solid state and follows first-order kinetics.[4] Exposure to UV radiation at 254 nm for 150 minutes can lead to a decrease in drug content to about 70%.[3] Photodegradation can lead to the formation of several byproducts, with two major decomposed products being resolved by HPLC.[4]

Analysis of Degradation Byproducts

The identification and quantification of degradation byproducts are crucial for ensuring the safety and quality of this compound formulations. A variety of analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most common.

Analytical Methodologies

Stability-indicating HPLC methods are essential for separating this compound from its degradation products. A typical method utilizes a C18 column with a mobile phase consisting of a buffer and an organic modifier.

Table 1: Typical HPLC Conditions for this compound and Degradation Product Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (25 cm x 4.6 mm, 5 µm) |

| Mobile Phase | Monobasic sodium hydrogen phosphate (B84403) buffer (pH 6.5) and acetonitrile (B52724) (90:10 v/v) | Tetrabutylammonium hydroxide solution (0.03M, pH 6.5) and acetonitrile (3:1 v/v) |

| Flow Rate | 0.7 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Reference | [3] | [4] |

Quantitative Data on this compound Degradation

The extent of this compound degradation under various stress conditions has been quantified in several studies. The following table summarizes these findings.

Table 2: Summary of this compound Degradation under Forced Conditions

| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation | Reference |

| Alkaline Hydrolysis | 0.1N NaOH | 80°C | 30 min | >98% | [3] |

| 0.01N NaOH | 80°C | 8 hours | ~60% | [3] | |

| 0.01 M NaOH | 80°C | 1 hour | ~25% | [2] | |

| Acidic Hydrolysis | 0.1N HCl | 80°C | 7 hours | ~50% | [3] |

| 0.01 M HCl | 80°C | 2.5 hours | ~25% | [2] | |

| Oxidative | 1% H₂O₂ | 25°C | 3.5 hours | ~25% | [2] |

| Photolytic (UV) | 254 nm | Ambient | 2.5 hours | ~30% | [3] |

Known Impurities and Degradation Products

The British Pharmacopoeia lists several official impurities of this compound, some of which are also degradation products.

Table 3: Official this compound Impurities

| Impurity | Name | Molecular Formula | Molecular Weight | Notes | Reference |

| Impurity A | - | C₁₆H₁₇N₅O₈S₂ | 471.46 | Process and degradation impurity | [5] |

| Impurity B | - | C₁₅H₁₇N₅O₆S₂ | 427.46 | Process and degradation impurity | [5] |

| Impurity C | This compound 7-epimer | C₁₆H₁₅N₅O₇S₂ | 453.45 | Process byproduct | [5] |

| Impurity D | - | C₁₆H₁₅N₅O₇S₂ | 453.45 | Process and degradation impurity | [5] |

| Impurity E | - | C₁₅H₁₅N₅O₇S₂ | 441.44 | Degradation impurity | [5] |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are performed to establish the intrinsic stability of this compound and to develop stability-indicating analytical methods, as per ICH guidelines.

Acidic Degradation Protocol

-

Preparation: Prepare a 1 mg/mL solution of this compound in 0.1N methanolic hydrochloric acid.[3]

-

Stress Condition: Reflux 25 mL of the solution in a round-bottom flask at 80°C in a thermostatically controlled heating chamber. Keep the remaining solution at room temperature as a control.[3]

-

Sampling: Withdraw 0.1 mL of the solution at specified time intervals (e.g., 1, 3, 5, and 8 hours).[3]

-

Analysis: Dilute the withdrawn samples with the mobile phase and analyze by a validated stability-indicating HPLC method to determine the extent of degradation.[3]

Alkaline Degradation Protocol

-

Preparation: Prepare a 1 mg/mL solution of this compound in 0.1N methanolic sodium hydroxide.[3]

-

Stress Condition: Reflux 25 mL of the solution in a round-bottom flask at 80°C.[3]

-

Sampling: Withdraw 0.1 mL of the solution at specified time intervals (e.g., 0.5 and 1 hour). A similar procedure can be followed with 0.01N NaOH with sampling at longer intervals (e.g., 1, 3, 5, and 8 hours).[3]

-

Analysis: Dilute the samples with the mobile phase and analyze by HPLC.[3]

Oxidative Degradation Protocol

-

Preparation: Prepare a 1 mg/mL solution of this compound.

-

Stress Condition: Expose the drug solution to 1-3% hydrogen peroxide at room temperature and at elevated temperatures (e.g., 50°C and 80°C).[1]

-

Sampling: Withdraw samples at regular intervals.[1]

-

Analysis: Dilute the withdrawn samples and analyze by HPLC.[1]

Photolytic Degradation Protocol

-

Preparation: Prepare a 100 µg/mL solution of this compound.[3]

-

Stress Condition: Expose the solution to UV radiation at 254 nm. A control sample should be kept in the dark under the same conditions.[3][4] As per ICH Q1B guidelines, the sample should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV-A light.

-

Sampling: Take 5 mL samples at specified time intervals (e.g., 30, 60, 120, and 150 minutes).[3]

-

Analysis: Dilute the samples and analyze by HPLC.[3]

Conclusion

This technical guide has detailed the primary degradation pathways of this compound, including hydrolytic, oxidative, and photolytic routes. The cleavage of the β-lactam ring is a central theme in its degradation, leading to a loss of antibacterial activity. A comprehensive analysis of the degradation byproducts, supported by quantitative data from forced degradation studies, is essential for the development of stable and safe pharmaceutical formulations. The provided experimental protocols offer a framework for conducting these critical studies in a research and development setting. A thorough understanding of this compound's stability profile is paramount for ensuring its therapeutic efficacy and for meeting regulatory requirements.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. Study of Degradation Profile and Development of Stability Indicating Methods for this compound Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Degradation kinetics and mechanisms of a new cephalosporin, this compound, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

In-depth Technical Guide: Physicochemical Properties of Cefixime Trihydrate for Formulation Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefixime is a third-generation cephalosporin (B10832234) antibiotic widely utilized for treating various bacterial infections. For oral solid dosage forms, it is typically formulated as this compound trihydrate. A comprehensive understanding of its physicochemical properties is fundamental for the development of stable, bioavailable, and effective drug products. This technical guide provides an in-depth analysis of these properties, complete with detailed experimental methodologies and visual aids to support formulation research and development.

Solubility and Dissolution

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its oral bioavailability. This compound trihydrate is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating it has both low solubility and low permeability.[1][2][3] Its aqueous solubility is reported to be low, in the range of 55.11 mg/L.[4]

Table 1: Solubility of this compound Trihydrate in Various Solvents

| Solvent/Medium | Solubility |

| Water | Slightly soluble[5][6] |

| Methanol | Soluble |

| Ethanol | Sparingly soluble[6] |

| Dimethyl Sulfoxide (DMSO) | Soluble[7] |

| Acetone | Slightly soluble[5] |

| Ethyl Acetate | Practically insoluble[5] |

| Hexane | Almost insoluble[5] |

| Phosphate Buffer (pH 7.2) | Approximately 0.2 mg/mL[8] |

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

-

Preparation: Prepare a series of aqueous solutions with different pH values (e.g., 1.2, 4.5, 6.8, 7.2) and other relevant organic solvents.

-

Saturation: Add an excess amount of this compound trihydrate to each solvent in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: Withdraw an aliquot from each flask and immediately filter it through a 0.45 µm syringe filter to remove undissolved solid particles.

-

Quantification: Analyze the concentration of this compound trihydrate in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Confirmation: Repeat the sampling and analysis at later time points to confirm that the concentration has reached a plateau, indicating equilibrium solubility.

Acid Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of a drug at different physiological pH values, which in turn affects its absorption and distribution. This compound has a pKa of approximately 2.10.[5]

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound trihydrate in a suitable solvent, typically a mixture of water and a co-solvent to ensure complete dissolution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and, in a separate experiment, with a strong base (e.g., 0.1 M NaOH).

-

pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter as the titrant is added incrementally.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the resulting titration curve.

Thermal Properties and Polymorphism

The solid-state characteristics of this compound trihydrate, including its melting point and crystalline form, are critical for its stability, manufacturability, and dissolution performance. The melting point of this compound trihydrate is in the range of 218-225°C, often accompanied by decomposition.[4][5][9][10] this compound can exist in various forms, including crystalline and amorphous states, which can impact its physicochemical properties.[11]

Table 2: Thermal Properties of this compound Trihydrate

| Property | Value |

| Melting Point | 218-225°C (with decomposition)[4][5][10] |

| Crystalline Form | Can exist in different polymorphic forms[11] |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh a small sample (2-5 mg) of this compound trihydrate into an aluminum DSC pan and seal it.

-

Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Data Interpretation: The resulting thermogram will show endothermic and exothermic peaks. The onset or peak of the endotherm corresponding to melting provides the melting point.

Experimental Protocol: X-Ray Powder Diffraction (XRPD)

-

Sample Preparation: Prepare a uniform, flat powder sample of this compound trihydrate.

-

Data Acquisition: Mount the sample in the XRPD instrument and expose it to a monochromatic X-ray beam. Scan the sample over a range of 2θ angles.

-

Analysis: The resulting diffraction pattern of peaks is unique to the crystalline form of the substance and can be used for polymorph identification and characterization.

Caption: Experimental workflow for solid-state characterization.

Particle Size and Morphology

The particle size of this compound trihydrate is a critical parameter that influences its dissolution rate and, consequently, its bioavailability. For solid dosage forms, a mean particle size between 20µ and 120µ has been shown to enhance bioavailability.[12][13][14]

Table 3: Particle Size Specifications for Enhanced Bioavailability

| Parameter | Size Range |

| Mean Particle Size (d50) | 20µ - 120µ[12][13] |

Experimental Protocol: Laser Diffraction for Particle Size Analysis

-

Dispersion: Disperse the this compound trihydrate powder in a suitable medium (either a liquid in which it is insoluble or a stream of air) to ensure individual particles are measured.

-

Measurement: Pass the dispersed sample through a laser beam. The particles scatter the light at angles that are inversely proportional to their size.

-

Data Analysis: Detectors measure the scattered light intensity at various angles, and a mathematical model is used to calculate the particle size distribution.

Stability

This compound trihydrate is susceptible to degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[15][16][17] It is reported to be unstable in alkaline medium and when exposed to light.[15]

Table 4: Stability Profile of this compound Trihydrate

| Stress Condition | Degradation Potential |

| Acidic Hydrolysis | Susceptible[17][18] |

| Alkaline Hydrolysis | Highly Susceptible[17][18] |

| Oxidation | Susceptible[17] |

| Photolysis (Sunlight/UV) | Susceptible[15][16] |

| Thermal Stress | Susceptible[15][19] |

Experimental Protocol: Forced Degradation Studies

-

Stress Conditions: Expose solutions or solid samples of this compound trihydrate to a range of stress conditions as per ICH guidelines (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light).

-

Time Points: Sample the stressed materials at various time intervals.

-

Analysis: Use a stability-indicating HPLC method to separate and quantify the intact this compound trihydrate from its degradation products.

-

Identification: If necessary, use techniques like LC-MS/MS to identify the structure of the major degradation products.

Caption: Logical relationship between physicochemical properties and formulation.

Conclusion

A thorough understanding and control of the physicochemical properties of this compound trihydrate are essential for the successful development of oral pharmaceutical formulations. The data and methodologies presented in this guide highlight the critical attributes that must be considered. By carefully characterizing and controlling properties such as solubility, pKa, solid-state form, particle size, and stability, formulation scientists can effectively address the challenges associated with this BCS Class IV compound to create robust, stable, and bioavailable drug products.

References

- 1. crsubscription.com [crsubscription.com]

- 2. Enhanced Intestinal Permeability of this compound by Self-Emulsifying Drug Delivery System: In-Vitro and Ex-Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. This compound | C16H15N5O7S2 | CID 5362065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 79350-37-1 [chemicalbook.com]

- 6. ijtsrd.com [ijtsrd.com]

- 7. scielo.br [scielo.br]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. This compound trihydrate 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. WO2013109228A1 - Formulations comprising this compound as active agent - Google Patents [patents.google.com]

- 12. US9149482B2 - Pharmaceutical formulation of this compound for enhanced bioavailability - Google Patents [patents.google.com]

- 13. WO2005107703A1 - Novel pharmaceutical formulation of this compound for enhanced bioavailability - Google Patents [patents.google.com]

- 14. Pharmaceutical formulation of this compound for enhanced bioavailability - Patent US-9149482-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Study of Degradation Profile and Development of Stability Indicating Methods for this compound Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. Determination of this compound by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Functional Groups of Cefixime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefixime is a potent, orally administered third-generation cephalosporin (B10832234) antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens. Its efficacy and stability are direct consequences of its unique molecular architecture. This technical guide provides a detailed examination of the molecular structure of this compound, a thorough analysis of its constituent functional groups, and their respective contributions to its mechanism of action and pharmacokinetic properties. This document synthesizes critical data and outlines standard experimental protocols for the structural characterization of this vital therapeutic agent.

Molecular Identity and Structure

This compound is a semi-synthetic antibiotic distinguished by its core cephem nucleus.[1][2] This central scaffold consists of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring, a defining feature of the cephalosporin class.[3][4] The specific substitutions at positions C-3 and C-7 of this nucleus define this compound's antibacterial spectrum and its resistance to bacterial β-lactamase enzymes.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented below.

| Property | Value |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1] |

| Chemical Formula | C₁₆H₁₅N₅O₇S₂[3] |

| Molecular Weight | 453.45 g/mol [3] |

| CAS Number | 79350-37-1[3] |

| Appearance | White to light yellow crystalline powder[3] |

| Melting Point | 215-225 °C[1][5] |

Functional Groups and Structure-Activity Relationship (SAR)

The therapeutic characteristics of this compound are intricately linked to the specific functional groups appended to its cephem core. Each moiety plays a distinct role in the drug's interaction with bacterial targets, its stability, and its absorption profile.

Caption: Molecular organization and functional roles of this compound's key chemical groups.

-

β-Lactam Ring : This strained, four-membered ring is the pharmacophore of all β-lactam antibiotics. Its high reactivity allows it to covalently bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final transpeptidation step in bacterial peptidoglycan cell wall synthesis.[1][6] Inhibition of this process leads to the arrest of cell wall assembly and ultimately results in bacterial cell death.[6]

-

C-7 Acylamino Side Chain : This complex side chain is crucial for this compound's potent activity and stability.

-

Aminothiazole Ring : The presence of this ring at the C-7 position enhances the antibacterial activity, particularly against Gram-negative bacteria.[7]

-

Carboxymethoxyimino Group : This moiety sterically hinders the approach of β-lactamase enzymes, which are produced by resistant bacteria to hydrolyze the β-lactam ring.[3][7] This feature grants this compound excellent stability against many common β-lactamases.[3][6]

-

Amide Linkage : Connects the acyl side chain to the cephem nucleus.

-

-

C-3 Vinyl Group : Modifications at the C-3 position of the cephem nucleus influence the pharmacokinetic properties of cephalosporins. The vinyl group in this compound contributes to its good oral absorption.[7]

-

C-2 Carboxylic Acid Group : This acidic group is important for binding the molecule to the target PBPs and contributes to the overall water solubility of the compound.

Quantitative and Spectroscopic Data

The definitive structure of this compound is confirmed through various analytical techniques. Key quantitative and spectroscopic data are summarized below.

| Data Type | Observation |

| Infrared (IR) Absorption | Characteristic peaks for this compound trihydrate observed at 3564.72 cm⁻¹ and 3293.56 cm⁻¹[8] |

| ¹H NMR Spectroscopy | Definitive spectra can be obtained in deuterated solvents such as DMSO-d₆, providing a unique proton signal pattern for structural confirmation[9] |

| Mass Spectrometry | Provides precise mass-to-charge ratio, confirming the molecular weight and elemental composition[1] |

| X-Ray Powder Diffraction (XRPD) | Crystalline forms of this compound show characteristic peaks. One crystal form exhibits peaks at 2θ angles of 11.6°, 14.2°, 15.3°, 17.1°, 19.3°, 20.6°, 21.5°, 22.9°, 23.6°, and 23.8° using Cu-Kα radiation[5] |

Experimental Protocols for Structural Characterization

The identity, purity, and structural integrity of this compound are assessed using a suite of validated analytical methods. The following protocols represent standard procedures in a drug development or quality control setting.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This method is used to quantify this compound and detect any related substances or degradation products.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : Novapak C18 (150 mm x 3.9 mm, 4 µm particle size) or equivalent.

-

Mobile Phase : A mixture of aqueous tetrabutyl ammonium (B1175870) hydroxide (B78521) solution (pH adjusted to 6.5) and acetonitrile, typically in a 77:23 (v/v) ratio.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV absorbance at 254 nm.

-

Procedure : A solution of the this compound sample is prepared in the mobile phase. The solution is filtered and injected into the HPLC system. The retention time and peak area of this compound are compared to that of a certified reference standard for identification and quantification.

Infrared (IR) Spectroscopy for Identification

IR spectroscopy is a rapid and reliable method for confirming the identity of a substance by analyzing its functional groups.

-

Instrumentation : Fourier Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation : A small amount of the this compound sample is finely ground with potassium bromide (KBr) powder. The mixture is then compressed under high pressure using a die to form a thin, transparent pellet.

-

Procedure : The KBr pellet is placed in the sample holder of the FTIR spectrometer. The infrared spectrum is recorded over a range of approximately 4000-400 cm⁻¹. The resulting spectrum, with its unique pattern of absorption bands, is compared against the reference spectrum of this compound for confirmation of identity.

X-Ray Powder Diffraction (XRPD) for Solid-State Characterization

XRPD is essential for identifying the crystalline form (polymorph) of the drug substance, which can impact its stability and dissolution properties.

-

Instrumentation : An X-ray diffractometer with a copper (Cu-Kα) X-ray source.

-

Sample Preparation : A small amount of the this compound powder is gently packed into a sample holder.

-

Procedure : The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram, with its characteristic peaks at specific 2θ angles, serves as a fingerprint for the specific crystalline form of this compound.

Conclusion

The molecular structure of this compound is a testament to sophisticated medicinal chemistry, where each functional group is deliberately placed to optimize its antibacterial efficacy, resistance to degradation, and oral bioavailability. The core β-lactam ring provides the bactericidal mechanism, while the intricate side chains at C-7 and C-3 modulate its spectrum of activity and pharmacokinetic profile. A thorough understanding of this structure-activity relationship, verified by robust analytical protocols, is fundamental for the ongoing development of novel cephalosporin antibiotics and the quality assurance of existing this compound-based therapies.

References

- 1. This compound | C16H15N5O7S2 | CID 5362065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102311452B - this compound crystal, preparation method thereof and tablet composition containing same - Google Patents [patents.google.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. [Structure-activity relationship of oral cephalosporins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound(79350-37-1) 1H NMR spectrum [chemicalbook.com]

Cefixime's spectrum of activity against gram-positive and gram-negative bacteria.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefixime is a third-generation oral cephalosporin (B10832234) antibiotic with a well-established spectrum of activity against a variety of bacterial pathogens. This technical guide provides an in-depth analysis of this compound's in-vitro efficacy against clinically relevant gram-positive and gram-negative bacteria. The document summarizes quantitative susceptibility data, details the experimental methodologies for its determination, and illustrates the underlying mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in antimicrobial drug development and evaluation.

Spectrum of In-Vitro Activity

This compound demonstrates potent activity against many gram-negative bacteria, particularly members of the Enterobacteriaceae family, as well as key respiratory pathogens.[1][2][3] Its activity against gram-positive organisms is more selective, with notable efficacy against Streptococcus pyogenes and penicillin-susceptible Streptococcus pneumoniae.[4][5] this compound generally exhibits limited activity against Staphylococcus aureus and is inactive against enterococci and Pseudomonas aeruginosa.[2]

Gram-Positive Bacteria

This compound's efficacy against gram-positive cocci is primarily directed towards streptococcal species. It is highly active against Streptococcus pyogenes, the causative agent of streptococcal pharyngitis.[5] While active against penicillin-susceptible strains of Streptococcus pneumoniae, its effectiveness diminishes against penicillin-resistant isolates. This compound is not considered a reliable agent for treating infections caused by staphylococci or enterococci.

Table 1: In-Vitro Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.06 | 0.12 |

| Streptococcus pyogenes | 0.016 | 0.094[5] |

| Staphylococcus aureus | >128 | >128 |

Note: MIC values can vary based on the testing methodology and geographical location of isolates.

Gram-Negative Bacteria

This compound exhibits a broad spectrum of potent activity against a wide range of gram-negative bacteria. This includes many members of the Enterobacteriaceae family, such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, as well as Haemophilus influenzae and Moraxella catarrhalis, which are common respiratory pathogens.[1][2][6][7] this compound is also effective against Neisseria gonorrhoeae.[8] Its stability in the presence of many beta-lactamase enzymes contributes to its efficacy against ampicillin-resistant strains of H. influenzae.[1] However, its activity against non-fermenting gram-negative bacilli like Pseudomonas aeruginosa and Acinetobacter species is limited.[9]

Table 2: In-Vitro Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Haemophilus influenzae (ampicillin-susceptible) | 0.06 | 0.12[1] |

| Haemophilus influenzae (ampicillin-resistant) | 0.12 | 0.12[1] |

| Moraxella catarrhalis | ≤0.063 | 0.25[6][10] |

| Neisseria gonorrhoeae | 0.032 | 0.125[11] |

| Escherichia coli | 0.06 | 0.5[7] |

| Klebsiella pneumoniae | 0.12 | 0.125 |

| Proteus mirabilis | ≤0.03 | ≤0.03[7] |

| Salmonella Typhi | 0.031 | 0.25[3][12] |

| Pseudomonas aeruginosa | >32 | >32 |

Note: MIC values can vary based on the testing methodology and geographical location of isolates.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of this compound's in-vitro activity is performed using standardized antimicrobial susceptibility testing (AST) methods. The two most widely recognized methods are broth microdilution and Kirby-Bauer disk diffusion, with protocols established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (Based on CLSI M07)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation:

-

Select three to five well-isolated colonies of the test organism from a non-selective agar (B569324) plate after 18-24 hours of incubation.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of this compound of a known concentration.

-

Perform serial twofold dilutions of the this compound stock solution in sterile broth in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension.

-

Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

After incubation, examine the plates for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Kirby-Bauer Disk Diffusion Method (Based on EUCAST Guidelines)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Protocol:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

-

-

Application of Antimicrobial Disks:

-

Aseptically apply a this compound disk (typically 5 µg) to the surface of the inoculated agar plate.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 1°C for 16-20 hours in ambient air.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.

-

Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter breakpoints provided by EUCAST or CLSI.

-

Mechanism of Action and Cellular Pathways

This compound, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[13] This process ultimately leads to cell lysis and death.

Inhibition of Peptidoglycan Synthesis

The primary target of this compound is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[13] These enzymes are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan strands. By binding to and inactivating these PBPs, this compound blocks the formation of a stable cell wall.[14]

Downstream Cellular Effects

The inhibition of peptidoglycan synthesis triggers a cascade of events within the bacterial cell, leading to its demise. The weakened cell wall can no longer withstand the internal osmotic pressure, resulting in the formation of spheroplasts and eventual cell lysis.[14] Additionally, the disruption of cell wall synthesis can lead to the activation of bacterial autolysins, enzymes that further degrade the existing peptidoglycan, accelerating cell death.

Caption: this compound's mechanism of action leading to bacterial cell death.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of a bacterial isolate using either the broth microdilution or disk diffusion method.

References

- 1. [In vitro effect of this compound against Haemophilus influenzae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. antibiotics.toku-e.com [antibiotics.toku-e.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Susceptibilities of 1,684 Streptococcus pneumoniae and 2,039 Streptococcus pyogenes Isolates and Their Ecological Relationships: Results of a 1-Year (1998–1999) Multicenter Surveillance Study in Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro activity and clinical evaluation of this compound in urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility of Neisseria gonorrhoeae in Barcelona during a five-year period, 2013 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elevated MICs of Susceptible Antipseudomonal Cephalosporins in Non-Carbapenemase-Producing, Carbapenem-Resistant Pseudomonas aeruginosa: Implications for Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antibacterial activity of this compound against Salmonella typhi and applicability of Etest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]

- 14. bio.libretexts.org [bio.libretexts.org]

In-Vitro Activity and Preliminary Susceptibility Testing Criteria for Cefixime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro activity of cefixime, a third-generation oral cephalosporin, against key bacterial pathogens. It further outlines the standardized experimental protocols for susceptibility testing and the logical framework for the establishment of interpretive criteria, crucial for clinical microbiology and drug development.

In-Vitro Antimicrobial Activity of this compound

This compound demonstrates potent in-vitro activity against a broad spectrum of Gram-negative and select Gram-positive bacteria. Its efficacy is particularly notable against members of the Enterobacteriaceae family and fastidious organisms such as Haemophilus influenzae and Neisseria gonorrhoeae. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against clinically relevant bacterial species.

Table 1: In-Vitro Activity of this compound Against Key Gram-Negative Pathogens

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 0.25 - 8 | (Not Specified) | 1 |

| Klebsiella pneumoniae | (Not Specified) | (Not Specified) | (Not Specified) |

| Proteus mirabilis | ≤0.03 - (Not Specified) | (Not Specified) | ≤0.03 |

| Haemophilus influenzae | (Not Specified) | (Not Specified) | 0.06 |

| Moraxella catarrhalis | (Not Specified) | (Not Specified) | 0.25 |

| Neisseria gonorrhoeae | (Not Specified) | (Not Specified) | 0.016 |

Table 2: In-Vitro Activity of this compound Against Key Gram-Positive Pathogens

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | (Not Specified) | (Not Specified) | >8 |

| Streptococcus pyogenes | 0.0016 - 0.023 | 0.016 | 0.016 |

Experimental Protocols for Susceptibility Testing

Accurate determination of bacterial susceptibility to this compound is paramount for appropriate clinical use and for monitoring the emergence of resistance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methodologies to ensure reproducibility and comparability of results.

Broth Microdilution Method (CLSI M07)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: Serial twofold dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of this compound that inhibits visible growth of the organism.

Detailed Methodology:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound powder in a suitable solvent at a known concentration. Sterilize by filtration.

-

Preparation of Microtiter Plates: Using a multichannel pipette, dispense cation-adjusted Mueller-Hinton broth (CAMHB) into all wells of a 96-well plate.

-

Serial Dilution: Add a defined volume of the this compound stock solution to the first well of each row and perform serial twofold dilutions by transferring a specific volume of the solution from one well to the next.

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Disk Diffusion Method (CLSI M02 and EUCAST)

The disk diffusion method is a qualitative or semi-quantitative test that provides a categorical result (e.g., susceptible, intermediate, or resistant).

Principle: A standardized inoculum of the test bacterium is swabbed onto the surface of a Mueller-Hinton agar (B569324) plate. A paper disk impregnated with a specific concentration of this compound (e.g., 5 µg) is then placed on the agar surface. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone diameter is then correlated with established breakpoints to determine the susceptibility of the organism.

Detailed Methodology:

-

Inoculum Preparation: From a pure culture, select 3-5 isolated colonies and suspend them in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard.

-

Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

-

Application of this compound Disk: Aseptically apply a this compound 5 µg disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions may be required.

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the result by comparing the measured zone diameter to the clinical breakpoints established by CLSI or EUCAST.[1]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the experimental protocols and the process of establishing susceptibility testing criteria.

References

Cefixime's Stability in the Presence of Beta-Lactamases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefixime is a third-generation oral cephalosporin (B10832234) antibiotic renowned for its broad spectrum of activity against Gram-negative bacteria.[1] A key attribute contributing to its clinical efficacy is its notable stability in the presence of many beta-lactamase enzymes, which are the primary mechanism of resistance to beta-lactam antibiotics in many bacterial species. This technical guide provides an in-depth analysis of this compound's interaction with various beta-lactamases, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and logical relationships.

The bactericidal action of this compound, like other cephalosporins, results from the inhibition of bacterial cell wall synthesis.[1] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. However, the emergence and proliferation of beta-lactamase-producing bacteria pose a significant challenge to the efficacy of many beta-lactam antibiotics. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. This compound's molecular structure, particularly the presence of a vinyl group at the C-3 position and a carboxymethoxyimino group at the C-7 position, confers a high degree of resistance to hydrolysis by many common plasmid- and chromosomally-mediated beta-lactamases.[2][3]

This guide will delve into the specifics of this compound's stability against prevalent beta-lactamase families, including TEM, SHV, CTX-M, and AmpC, providing a valuable resource for researchers and professionals in the field of antimicrobial drug development.

Quantitative Analysis of this compound's Stability

The stability of this compound against various beta-lactamases can be quantified through several in-vitro parameters, primarily Minimum Inhibitory Concentrations (MICs) against beta-lactamase-producing bacterial strains and direct enzymatic hydrolysis kinetic studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Beta-Lactamase Producing Strains

| Bacterial Species | Beta-Lactamase Type | This compound MIC (µg/mL) | Reference Comparator MIC (µg/mL) |

| Escherichia coli | TEM-1 | ≤1.0 - 8.0 | Amoxicillin: >32 |

| Escherichia coli | SHV-type | Variable, often ≤1.0 - >128 | Ceftazidime: Variable |

| Escherichia coli | CTX-M-15 | Often elevated (>1.0) | Cefotaxime: >128 |

| Klebsiella pneumoniae | ESBL (various) | Often elevated (>1.0) | Ceftriaxone: >64 |

| Enterobacter cloacae | AmpC (derepressed) | ≤1.0 - 4.0 | Cefoxitin: >64 |

Note: MIC values can vary significantly depending on the specific strain, the level of beta-lactamase expression, and the presence of other resistance mechanisms.

Table 2: Hydrolytic Stability of this compound against Purified Beta-Lactamases (Qualitative & Comparative)

| Beta-Lactamase Type | This compound Hydrolysis Rate (Relative to Penicillin G) | Key Observations |

| TEM-1 | Very Low | This compound is highly stable against hydrolysis by TEM-1. |

| SHV-1 | Very Low | Similar to TEM-1, this compound shows high stability. |

| CTX-M-15 | Low to Moderate | While more stable than early-generation cephalosporins, some hydrolysis by CTX-M enzymes can occur, leading to elevated MICs. |

| AmpC | Very Low | This compound is generally stable against hydrolysis by AmpC beta-lactamases. |

Note: Quantitative kinetic parameters (Km, Vmax, kcat) for this compound with specific beta-lactamases are not widely available in published literature. The data presented is a qualitative summary based on susceptibility testing and comparative studies with other cephalosporins.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound against beta-lactamase-producing bacterial isolates.

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or ELISA plate reader

-

Sterile diluents and pipettes

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 1280 µg/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve final concentrations typically ranging from 128 µg/mL to 0.06 µg/mL. Leave a column of wells with only CAMHB as a growth control.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[4]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions and the growth control wells.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.[5]

Spectrophotometric Assay for Beta-Lactamase Hydrolysis

This protocol describes a method to measure the rate of this compound hydrolysis by purified beta-lactamase enzymes using a spectrophotometer. This assay often utilizes a chromogenic cephalosporin like nitrocefin (B1678963) as a reporter substrate due to the lack of a significant chromophoric change upon this compound hydrolysis.

Materials:

-

Purified beta-lactamase enzyme (e.g., TEM-1, SHV-1, CTX-M-15)

-

This compound solution of known concentration

-

Nitrocefin solution (chromogenic substrate)

-

Phosphate (B84403) buffer (pH 7.0)

-

UV/Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Enzyme Preparation: Dilute the purified beta-lactamase to a suitable concentration in phosphate buffer. The optimal concentration should be determined empirically to ensure a measurable rate of hydrolysis.

-

Assay Mixture: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer and the nitrocefin solution.

-

Initiation of Reaction: Add a specific volume of the diluted enzyme solution to the cuvette and mix.

-

Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.

-

Inhibition Assay with this compound: To assess this compound's stability, it can be used as a competitive inhibitor. Pre-incubate the enzyme with varying concentrations of this compound before adding the nitrocefin substrate. A slower rate of nitrocefin hydrolysis in the presence of this compound indicates that this compound is binding to the enzyme's active site and is resistant to rapid hydrolysis.

-

Data Analysis: The initial velocity (V₀) of the reaction is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined by measuring the initial velocities at various substrate concentrations.[6]

Signaling Pathways and Logical Relationships

The interaction between this compound and beta-lactamases, and its subsequent effect on bacterial cell wall synthesis, can be visualized through the following diagrams.

Caption: this compound's mechanism of action and the competing beta-lactamase resistance pathway.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Molecular interaction between this compound and the beta-lactamase active site.

Conclusion

This compound demonstrates remarkable stability against a wide array of common beta-lactamases, a characteristic that underpins its sustained clinical utility. This stability is attributed to its unique molecular structure, which hinders efficient hydrolysis by enzymes such as TEM-1, SHV-1, and AmpC. While extended-spectrum beta-lactamases, particularly of the CTX-M type, can confer reduced susceptibility to this compound, it often remains more stable than earlier-generation cephalosporins.

The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the continued investigation and development of beta-lactam antibiotics. A thorough understanding of the kinetic and molecular interactions between antibiotics and resistance enzymes is paramount in the ongoing effort to combat antimicrobial resistance. Future research should focus on obtaining more precise quantitative kinetic data for this compound against a broader range of contemporary beta-lactamase variants to further refine our understanding of its stability profile and inform clinical practice.

References

- 1. Exploring the TEM β-Lactamase in E. coli From Urinary Tract Infection Patient: Insights From Molecular Docking and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An active site loop toggles between conformations to control antibiotic hydrolysis and inhibition potency for CTX-M β-lactamase drug-resistance enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. rombio.unibuc.ro [rombio.unibuc.ro]

The Genetic Architecture of Cefixime Resistance in Neisseria gonorrhoeae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and global spread of antimicrobial resistance in Neisseria gonorrhoeae represents a significant public health crisis. Resistance to third-generation cephalosporins, particularly the oral antibiotic cefixime, has compromised the efficacy of previously recommended treatment regimens. This technical guide provides an in-depth examination of the genetic underpinnings of this compound resistance in N. gonorrhoeae. The primary mechanisms involve a complex interplay of mutations in several key genes, including alterations to the primary drug target, penicillin-binding protein 2 (PBP2), encoded by the penA gene, as well as contributions from genes modulating antibiotic influx and efflux, such as penB (porin) and the mtrCDE operon regulator, mtrR. This document synthesizes the current understanding of these resistance determinants, presents quantitative data on their impact on this compound minimum inhibitory concentrations (MICs), details the experimental protocols for their characterization, and provides visual representations of the key molecular pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in gonococcal antimicrobial resistance surveillance, diagnostics, and the development of novel therapeutic strategies.

Introduction

Neisseria gonorrhoeae, the etiological agent of gonorrhea, has a remarkable capacity for acquiring antimicrobial resistance. Historically, the bacterium has sequentially developed resistance to sulfonamides, penicillins, tetracyclines, and fluoroquinolones.[1][2][3] The third-generation expanded-spectrum cephalosporins (ESCs), including the oral agent this compound and the injectable ceftriaxone (B1232239), have been the last reliable options for first-line monotherapy.[4] However, reports of clinical treatment failures with this compound and the global rise in strains with reduced susceptibility have necessitated a shift in treatment guidelines and intensified research into the molecular mechanisms of resistance.[5][6]

This compound resistance in N. gonorrhoeae is chromosomally mediated and multifactorial, arising from the accumulation of mutations in several genes.[5] This guide will dissect the individual and synergistic contributions of these genetic alterations.

Core Genetic Determinants of this compound Resistance

The primary driver of high-level this compound resistance is the alteration of the penA gene, which encodes PBP2, the lethal target for β-lactam antibiotics.[7][8] However, the genetic background of the strain, specifically the presence of mutations in mtrR, penB, and ponA, is crucial for the full expression of resistance.[5][9]

The Central Role of the penA Gene

Alterations in PBP2 reduce its affinity for this compound, thereby diminishing the drug's efficacy. Two main types of penA alterations are associated with this compound resistance:

-

Mosaic penA Alleles: These are the hallmark of strains with significantly reduced susceptibility to this compound.[5][10][11] Mosaic alleles are formed through horizontal gene transfer and recombination events, where segments of the N. gonorrhoeae penA gene are replaced with homologous sequences from other commensal Neisseria species, such as N. cinerea and N. perflava.[5][7][10] This results in a PBP2 with numerous amino acid substitutions (often nearly 60) compared to the wild-type protein, leading to a substantial decrease in the acylation efficiency of cephalosporins.[5][12][13] A novel penA mosaic allele, penA-CI (a variant of penA-XXXIV with an additional A501P alteration), has been identified as a primary determinant for high-level resistance.[6]

-

Non-Mosaic penA Mutations: Specific point mutations in non-mosaic penA alleles can also contribute to reduced this compound susceptibility, although generally to a lesser extent than mosaic alleles. Key amino acid substitutions include an insertion of an aspartate at position 345 (Asp-345a) and substitutions at positions A501 (e.g., A501V or A501P), G545 (G545S), and P551 (P551L).[8][9][14][15] The A501V mutation, in particular, has been shown to increase this compound MICs to levels above the resistance breakpoint when present in a mosaic penA background.[12][13]

The MtrC-MtrD-MtrE Efflux Pump and its Regulator mtrR